molecular formula C34H24Cl4N4O5S B14950173 (7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione

(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione

Cat. No.: B14950173
M. Wt: 742.4 g/mol
InChI Key: NZYUCXAIHZEGRB-WXMAUWIXSA-N
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Description

“1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Formation of the Thiazole Ring: This often involves the cyclization of a thioamide with a haloketone.

    Benzimidazole Formation: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This can include:

    Catalysis: Using catalysts to speed up reactions.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.

    Reduction: Reduction reactions can occur at the imidazole or thiazole rings.

    Substitution: Halogen atoms in the benzyl groups can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions but can include:

    Oxidized Derivatives: Where methoxy groups are converted to hydroxyl groups.

    Reduced Derivatives: Where double bonds in the rings are reduced to single bonds.

    Substituted Derivatives: Where halogen atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications as an anti-cancer or anti-inflammatory agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways Involved: Including inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    Thiazole Derivatives: Compounds containing thiazole rings.

    Imidazole Derivatives: Compounds with imidazole rings.

Uniqueness

The uniqueness of “1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” lies in its complex structure, which combines multiple heterocyclic rings and functional groups, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C34H24Cl4N4O5S

Molecular Weight

742.4 g/mol

IUPAC Name

(12E)-4,6-bis[(2,4-dichlorophenyl)methyl]-12-[(3,4,5-trimethoxyphenyl)methylidene]-13-thia-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,14-tetraene-5,11-dione

InChI

InChI=1S/C34H24Cl4N4O5S/c1-45-28-8-17(9-29(46-2)31(28)47-3)10-30-32(43)42-25-14-27-26(13-24(25)39-33(42)48-30)40(15-18-4-6-20(35)11-22(18)37)34(44)41(27)16-19-5-7-21(36)12-23(19)38/h4-14H,15-16H2,1-3H3/b30-10+

InChI Key

NZYUCXAIHZEGRB-WXMAUWIXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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